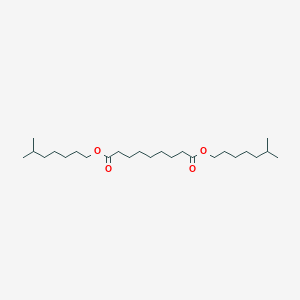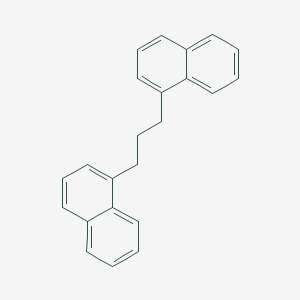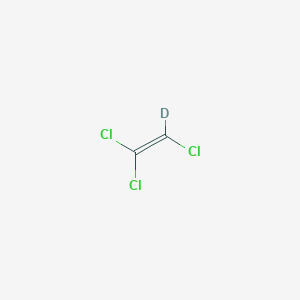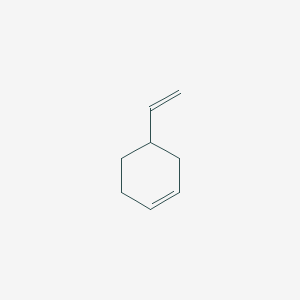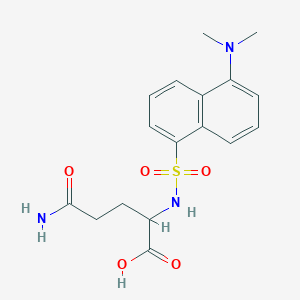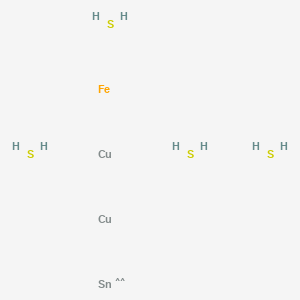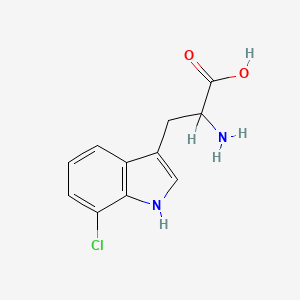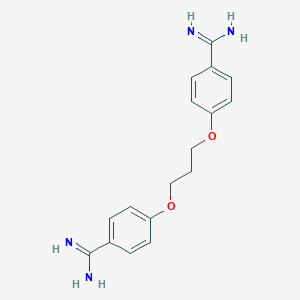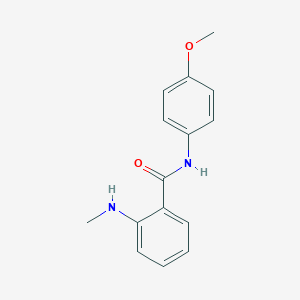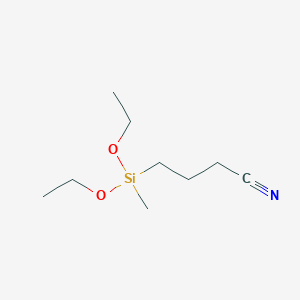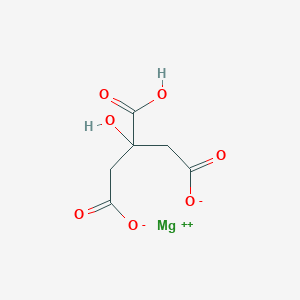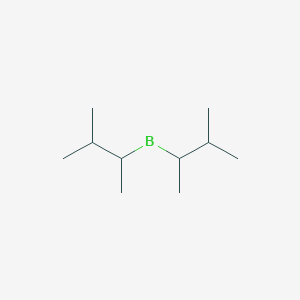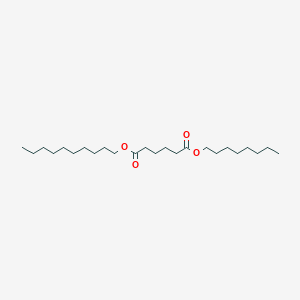
9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- is a synthetic compound that belongs to the family of anthracenediones. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- in lab experiments include its potent anti-tumor and anti-inflammatory properties, as well as its ability to inhibit various signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis-. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is to study its safety and efficacy in animal models and clinical trials. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- involves the reaction of 9,10-anthracenedione with 7-oxo-7H-benz(de)anthracene-3,9-diamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- has been extensively studied for its potential use in scientific research applications. This compound has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
129-22-6 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- |
Formule moléculaire |
C45H24N2O5 |
Poids moléculaire |
672.7 g/mol |
Nom IUPAC |
1-[[3-[(9,10-dioxoanthracen-1-yl)amino]-7-oxobenzo[a]phenalen-9-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C45H24N2O5/c48-41-26-8-1-3-10-28(26)44(51)39-32(41)14-6-16-36(39)46-23-18-19-24-25-20-21-35(30-12-5-13-31(38(25)30)43(50)34(24)22-23)47-37-17-7-15-33-40(37)45(52)29-11-4-2-9-27(29)42(33)49/h1-22,46-47H |
Clé InChI |
HJWRIENCONWZPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=C7C(=C(C=C6)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O)C=CC=C7C5=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=C7C(=C(C=C6)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O)C=CC=C7C5=O |
Autres numéros CAS |
129-22-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



